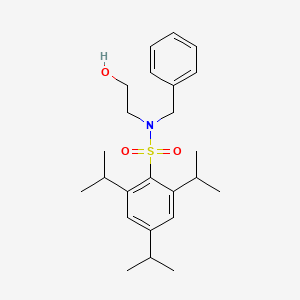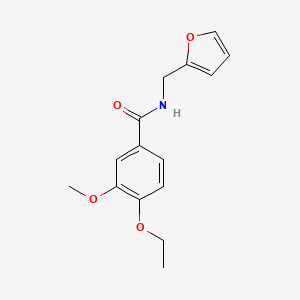![molecular formula C26H28N2O4 B3446998 N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide
説明
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB is a benzamide derivative that has shown promising results in various fields of research, including medicinal chemistry, neuroscience, and cancer research.
科学的研究の応用
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have antitumor and antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity for various biological targets, including G protein-coupled receptors and ion channels.
作用機序
The mechanism of action of N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation by activating the p53 pathway and inhibiting the Akt pathway. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis by activating the Wnt/β-catenin pathway and inhibiting the GSK-3β pathway.
Biochemical and Physiological Effects:
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death. In neurons, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to enhance synaptic plasticity and neurogenesis, leading to improved cognitive function. In addition, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide has several advantages for lab experiments, including its high potency and specificity for various biological targets, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
将来の方向性
There are several future directions for research on N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide, including its potential applications in drug discovery, its mechanisms of action in various biological systems, and its potential therapeutic applications in cancer and neurodegenerative diseases. In addition, further studies are needed to optimize the synthesis method for N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide and to develop more efficient and cost-effective methods for its production.
特性
IUPAC Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-31-23-18-22(28-26(30)20-13-9-6-10-14-20)24(32-4-2)17-21(23)27-25(29)16-15-19-11-7-5-8-12-19/h5-14,17-18H,3-4,15-16H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYQKYUCINVHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)OCC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,5-diethoxy-4-(3-phenylpropanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446922.png)


![2-({5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3446930.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446932.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446937.png)


![methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3446955.png)
![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)

![1-[3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3446995.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3447006.png)